6-Iodo-3H-isobenzofuran-1-one

Übersicht

Beschreibung

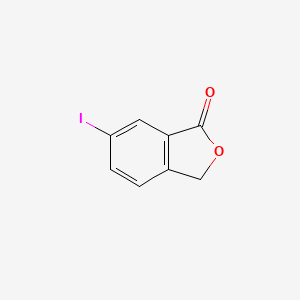

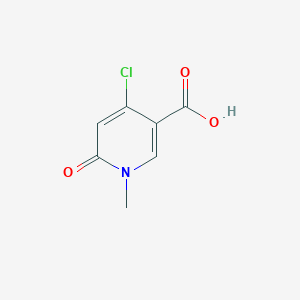

6-Iodo-3H-isobenzofuran-1-one (IBO) is an organic compound that has gained attention in scientific research due to its diverse applications in various fields including medicinal chemistry, biochemistry, and material science. It has a molecular formula of C8H5IO2 and a molecular weight of 260.03 .

Synthesis Analysis

The synthesis of 6-Iodo-3H-isobenzofuran-1-one involves multi-step reactions with 3 steps . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis

6-Iodo-3H-isobenzofuran-1-one contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

6-Iodo-3H-isobenzofuran-1-one has a molecular formula of C8H5IO2 and a molecular weight of 260.03 . It contains a total of 16 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Isobenzofuran-1(3H)-ones, also known as phtalides, have been synthesized and tested for their antiproliferative activity against cancer cell lines .

Methods of Application

A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones was synthesized via condensation, aromatization, and acetylation reactions. The identity of the synthesized compounds was confirmed through NMR (one and two dimensional experiments), IR, and mass spectrometry analysis .

Results or Outcomes

The substances were submitted to in vitro bioassays against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines using the MTT cytotoxicity assay. Some derivatives inhibited 90% of cell viability at 100 µM .

Synthesis of Substituted Isobenzofuran-1(3H)-ones

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones can be synthesized from indane derivatives in subcritical media .

Methods of Application

Indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water. This procedure is simple, economic, environmentally benign, and general .

Results or Outcomes

The procedure resulted in the successful synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .

Antioxidant Activity

Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Pharmacology .

Summary of the Application

Several compounds possessing a γ-lactone moiety fused to an aromatic ring, known as isobenzofuran-1(3H)-ones (phtalides), exhibit many biological activities, including antioxidant activity .

Methods of Application

The antioxidant activity of these compounds was evaluated using various in vitro assays .

Results or Outcomes

Some of the compounds showed significant antioxidant activity, which could make them potential candidates for the development of new antioxidant drugs .

Antifungal Activity

Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Mycology .

Summary of the Application

Isobenzofuran-1(3H)-ones, such as isopestacin, have been found to display antifungal activity .

Methods of Application

The antifungal activity of these compounds was evaluated using various in vitro assays .

Results or Outcomes

Isopestacin was found to be effective against a variety of fungal strains, suggesting potential applications in the treatment of fungal infections .

Safety And Hazards

The safety data sheet for 6-Iodo-3H-isobenzofuran-1-one advises avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Dihydroisobenzofuran heterocycle, a structural motif found in 6-Iodo-3H-isobenzofuran-1-one, is found in a number of medications with anti-tumour, anti-diabetic, and antibacterial activities. It is also found in a slew of natural substances, most notably fungus metabolites, which have been shown to possess credible radical scavenging activity . This suggests that 6-Iodo-3H-isobenzofuran-1-one could potentially serve as a template for new semisynthetic antioxidants .

Eigenschaften

IUPAC Name |

6-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWUNKJJSAKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428314 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-3H-isobenzofuran-1-one | |

CAS RN |

53910-10-4 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)